molecular formula C15H10ClN3O2 B13871939 Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate

Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate

Cat. No.: B13871939
M. Wt: 299.71 g/mol
InChI Key: UDIIAHWWLHBGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that contains a pyridine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-phenylpyridine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve reproducibility and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate is unique due to its fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate

InChI

InChI=1S/C15H10ClN3O2/c1-21-15(20)10-7-11-14(17-8-10)19-12(13(16)18-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

UDIIAHWWLHBGEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=C(C(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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